Cytisine

Description

Properties

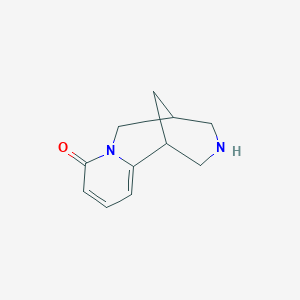

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274727 | |

| Record name | (±)-Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15191-27-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isolation of Cytisine: A Technical Guide to Natural Sources and Extraction Methodologies

Foreword: The Renewed Interest in a Classic Alkaloid

Cytisine, a quinolizidine alkaloid, has been a subject of scientific inquiry for over a century. Its structural similarity to nicotine and potent agonistic activity at nicotinic acetylcholine receptors (nAChRs) have long been recognized.[1][2] Historically used in Eastern Europe as a smoking cessation aid, this compound is now experiencing a global resurgence in interest from the pharmaceutical and drug development sectors.[2][3] Its proven efficacy, favorable safety profile, and cost-effectiveness derived from abundant natural sources make it a compelling alternative to other smoking cessation therapies.[3]

This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on sourcing and isolating this valuable molecule. We will explore the richest botanical sources of this compound and delve into the causality behind various extraction and purification methodologies, from established industrial protocols to modern, green chemistry techniques. Every protocol is presented as a self-validating system, grounded in the fundamental principles of organic and analytical chemistry.

Part 1: Botanical Sources of this compound

This compound is predominantly found within plants of the Leguminosae (Fabaceae) family.[1][4] Several genera are known to accumulate significant quantities of this alkaloid, making them viable candidates for commercial sourcing. The primary genera of interest include Laburnum, Cytisus, Sophora, and Thermopsis.

The concentration of this compound can vary significantly based on the plant species, the specific part of the plant, geographic location, and harvest time. However, a consistent finding across numerous phytochemical studies is the pronounced accumulation of this compound in the seeds, which serve as the most commercially viable source.[1][5]

Key this compound-Rich Plant Species:

-

Laburnum anagyroides (Golden Rain Tree): Widely regarded as one of the richest sources, the seeds of L. anagyroides are the primary raw material for commercial this compound production.[6][7] Concentrations in the seeds can be exceptionally high.

-

Sophora flavescens (Ku Shen): A plant used in traditional Chinese medicine, its roots and seeds contain a variety of quinolizidine alkaloids, including this compound.[5][8]

-

Cytisus scoparius (Scotch Broom): This common shrub also contains this compound, though often at lower concentrations than Laburnum.

-

Thermopsis lanceolata: The seeds of this species are another recognized source of this compound.[6]

Below is a comparative summary of this compound content found in various plant sources. It is crucial to note that these values represent a range reported in scientific literature and can be influenced by numerous factors.

| Plant Species | Plant Part | Reported this compound Content (% of Dry Weight) | Reference(s) |

| Laburnum anagyroides | Seeds | 1.5% - 3.0% | [9] |

| Laburnum watereri | Seeds | ~1.5% (Reported as 1.543 mg/mL of extract) | [1] |

| Sophora microphylla | Seeds | 0.4% - 0.5% | [5] |

| Thermopsis alterniflorae | Aerial Parts | ~0.5% | |

| Sophora tonkinensis | Rhizomes | 0.28 - 4.23 mg/g | [5] |

Part 2: Extraction and Purification Workflows

The isolation of this compound from plant biomass is fundamentally an exercise in acid-base chemistry. As a basic alkaloid, this compound's solubility is highly dependent on pH. It exists as a water-soluble salt in acidic conditions and as an organic-soluble free base in alkaline conditions. This principle is the cornerstone of the most effective extraction and purification strategies.

Figure 1: General workflow for the extraction and purification of this compound.

Preliminary Sample Preparation

Causality: The efficiency of any solid-liquid extraction is directly proportional to the surface area of the solid material available for solvent contact. Therefore, mechanical size reduction is a critical first step.

-

Drying: Plant material should be dried to a low moisture content (<10%). This prevents the dilution of the extraction solvent and minimizes potential enzymatic degradation of the target alkaloid.

-

Grinding/Milling: The dried material, particularly seeds, must be finely milled or ground. This ruptures the cell walls, allowing the solvent to penetrate and solubilize the intracellular this compound.

Conventional Methodology: Acid-Base Solvent Extraction

This robust and scalable method is the foundation of industrial this compound production. It leverages pH-dependent solubility to selectively partition the alkaloid between aqueous and organic phases, effectively separating it from other plant constituents like fats, waxes, and pigments.

Expertise & Experience: The choice of an acidified lower alcohol (e.g., methanol or ethanol) as the initial extraction solvent is deliberate. The alcohol efficiently solvates the this compound salt, while the acidic environment (pH 1.5-3.5) ensures the alkaloid's nitrogen atoms are protonated, rendering it highly soluble in the polar solvent and preventing its loss.[6][7]

Protocol 1: Industrial-Scale Acid-Base Extraction from Laburnum anagyroides Seeds

This protocol is synthesized from methodologies described in patents filed by SOPHARMA AD, a primary commercial producer of this compound.[6][7]

Step 1: Acidified Alcoholic Extraction

-

Combine 15 kg of milled Laburnum anagyroides seeds with 45 L of 70% methanol.

-

Acidify the slurry to a pH of 2.5 - 3.0 using sulfuric acid.

-

Agitate the mixture at 30°C for 5 hours.

-

Separate the liquid extract from the solid biomass via filtration.

-

Repeat the extraction process on the biomass two more times with fresh acidified methanol. Combine all three liquid extracts.

Step 2: Concentration and Initial Purification

-

Concentrate the combined alcoholic extracts under vacuum distillation. The primary goal is to remove the methanol, leaving a concentrated acidic aqueous solution.

-

Filter the aqueous concentrate to remove any precipitated materials.

-

Wash the acidic aqueous concentrate by performing a liquid-liquid extraction with an equal volume of a non-polar organic solvent (e.g., chloroform or n-butanol). This removes lipids and other non-polar impurities, while the protonated this compound salt remains in the aqueous phase. Discard the organic phase.

Step 3: Liberation and Extraction of this compound Free Base

-

Transfer the purified acidic aqueous concentrate to a suitable reaction vessel.

-

Slowly add a 30% sodium hydroxide (NaOH) solution while monitoring the pH. Adjust the pH to approximately 11. Causality: This deprotonates the this compound salt, converting it to its free base form, which has low solubility in water but high solubility in non-polar organic solvents.

-

Extract the alkaline aqueous solution at least five times, each time with a significant volume (e.g., 25 L) of chloroform or methylene chloride.

-

Combine the organic extracts.

Step 4: Crystallization and Final Purification

-

Concentrate the combined organic extracts to dryness using a vacuum evaporator to yield the crude this compound base.

-

Dissolve the crude residue in a minimal amount of a suitable solvent like acetone or ethyl acetate, applying gentle heat if necessary.[6][7]

-

Allow the solution to cool slowly, then hold at a reduced temperature (5-10°C) for several hours (e.g., 10-12 hours) to promote complete crystallization.

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Advanced & Green Extraction Techniques

While effective, conventional methods often involve large volumes of organic solvents and long extraction times. Modern techniques aim to improve efficiency, reduce environmental impact, and potentially increase yield.

2.3.1 Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of acoustic waves to enhance extraction. The process, known as acoustic cavitation, involves the formation, growth, and implosion of microscopic bubbles in the solvent.[10] The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, facilitating rapid solvent penetration and mass transfer of the target analyte into the solvent.[10]

-

Key Advantages:

-

Optimized Parameters (from Sophora alopecuroides):

-

pH: 5.0

-

Temperature: 54°C

-

Time: 60 minutes

-

Solvent-to-Material Ratio: 112 mL/g[11]

-

2.3.2 Supercritical Fluid Extraction (SFE)

SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most common solvent used due to its non-toxic, non-flammable, and environmentally benign nature.[9][12]

Causality: The solvating power of scCO₂ can be precisely tuned by adjusting pressure and temperature. For polar molecules like alkaloids, the low polarity of pure scCO₂ is often insufficient. Therefore, a polar organic solvent (a "modifier"), such as ethanol or methanol, is added to increase the fluid's polarity and enhance its ability to dissolve this compound.[9]

-

Key Advantages:

-

Selectivity: Extraction can be highly selective by fine-tuning density (pressure/temperature).[12]

-

Solvent-Free Product: CO₂ is a gas at ambient conditions, so it is easily removed from the extract, leaving a pure, solvent-free product.

-

Mild Conditions: Operates at relatively low temperatures, protecting thermolabile compounds from degradation.

-

-

Optimized SFE Parameters (for Pyrrolidine Alkaloid):

-

Pressure: 200 bar

-

Temperature: 40°C

-

Co-solvent: 5% Methanol in CO₂

-

Time: 60 minutes[13]

-

Comparative Analysis of Extraction Methods

The choice of extraction method depends on the desired scale, purity requirements, available equipment, and environmental considerations.

| Method | Principle | Typical Yield | Purity (Post-Purification) | Key Advantages | Key Disadvantages |

| Acid-Base Solvent | pH-dependent solubility | 80-85% | >99% | Highly scalable, robust, high purity | Large solvent volumes, long processing time |

| Ultrasound-Assisted | Acoustic cavitation | High (can exceed conventional) | Dependent on purification | Fast, reduced solvent, high efficiency | Potential for localized heating, scalability can be complex |

| Supercritical Fluid | Tunable solvent properties | Variable (highly dependent on optimization) | High (can be very selective) | Green solvent, selective, pure extract | High capital equipment cost, optimization required |

Part 3: Advanced Purification and Characterization

While crystallization is a powerful technique for achieving high purity on a large scale, chromatographic methods are indispensable for analytical quantification and for purifying smaller quantities or resolving complex mixtures.

Sources

- 1. Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spray-Dried this compound-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Efficacy and Safety of this compound against Nicotine Replacement Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2292629A1 - Method of isolating this compound from biomaterial - Google Patents [patents.google.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. US20210300929A1 - Method for isolation of this compound - Google Patents [patents.google.com]

- 7. WO2019144204A1 - Method for isolation of this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]

- 11. Enhanced ultrasound-assisted enzymatic hydrolysis extraction of quinolizidine alkaloids from Sophora alopecuroides L. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Cytisine absolute configuration and biosynthesis

An In-Depth Technical Guide to the Absolute Configuration and Biosynthesis of (-)-Cytisine

Authored by: A Senior Application Scientist

Abstract

(-)-Cytisine, a tricyclic quinolizidine alkaloid, has garnered significant attention for its potent interaction with nicotinic acetylcholine receptors (nAChRs) and its application as a smoking cessation therapy.[1][2][3] Understanding its precise three-dimensional structure and the intricate biochemical pathways that construct it within plants is paramount for researchers in pharmacology, synthetic chemistry, and drug development. This guide provides a detailed exploration of the experimental determination of the absolute configuration of (-)-cytisine and a comprehensive overview of its biosynthetic origins from the precursor amino acid, L-lysine.

Introduction to (-)-Cytisine

(-)-Cytisine, also known as baptitoxine or sophorine, is a naturally occurring alkaloid predominantly found in plants belonging to the Fabaceae family, particularly within the genera Cytisus, Laburnum, and Sophora.[1][3] Historically used in folk medicine, its modern therapeutic application is as a pharmacotherapy for nicotine dependence, where it functions as a partial agonist of nAChRs.[2][3] Its mechanism involves alleviating nicotine withdrawal symptoms while simultaneously reducing the rewarding effects of smoking.[3] The biological activity of cytisine is intrinsically linked to its rigid, well-defined three-dimensional structure. Therefore, a precise understanding of its stereochemistry and biosynthesis is fundamental for the development of novel derivatives and therapeutic applications.

Chemical Structure and Absolute Configuration

The definitive structure of (-)-cytisine was the culmination of decades of research, with its absolute configuration being unequivocally established through a combination of chemical degradation and X-ray crystallography.[1][4]

Molecular Structure

(-)-Cytisine is a tetracyclic alkaloid featuring a quinolizidine core fused with an α-pyridone ring. Its systematic IUPAC name is (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][5][6]diazocin-8-one .[1][7] The molecule possesses two chiral centers at the C1 and C5 positions, which define its absolute stereochemistry.

Caption: Chemical structure and key properties of (-)-cytisine.

Determination of Absolute Configuration

The determination of a chiral molecule's absolute configuration—the precise spatial arrangement of its atoms—is a critical step in chemical and pharmaceutical research.[8] For (-)-cytisine, this was established definitively, primarily through X-ray diffraction analysis, which remains the gold standard for structural elucidation.[1][9]

Methodologies for Absolute Configuration Determination:

-

Single-Crystal X-Ray Diffraction: This is the most direct and powerful method for determining the 3D structure of a molecule.[10][11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing the exact position of each atom in space. The absolute configuration can be determined by analyzing the anomalous scattering of X-rays, particularly if a heavy atom is present in the structure or its salt.[10][12][13] X-ray crystal structures for both this compound and N-methylthis compound have confirmed the (1R, 5S) configuration.[1]

-

Chiroptical Spectroscopy (Circular Dichroism): Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9][14] The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a given configuration (e.g., R,S vs. S,R), the absolute configuration can be assigned with a high degree of confidence.[14][15]

The workflow for such a determination process is a self-validating system, where experimental data is rigorously compared against theoretical models.

Caption: Experimental workflow for determining the absolute configuration of (-)-cytisine.

Biosynthesis of (-)-Cytisine

(-)-Cytisine is a member of the quinolizidine alkaloid (QA) family. The biosynthesis of all QAs originates from the essential amino acid L-lysine.[5][16] While the complete enzymatic pathway to this compound has not been fully elucidated, key initial steps are well-established through tracer experiments and enzyme characterization.[4][17]

Precursor Molecule: L-Lysine

L-lysine is an essential amino acid in animals but is synthesized de novo in plants and bacteria via two primary routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.[18][19] In plants, the DAP pathway, which starts from aspartate, is the operative route to produce the lysine required for both primary metabolism (protein synthesis) and secondary metabolism (alkaloid production).[20][21]

The Quinolizidine Alkaloid Pathway

The biosynthesis of the core quinolizidine skeleton is a multi-step process involving cyclization and oxidation reactions. The pathway is believed to proceed as follows:

-

Decarboxylation of L-Lysine: The committed step in QA biosynthesis is the decarboxylation of L-lysine to form the diamine cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , which is located in the chloroplast stroma.[4][5][22]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) .[5][22] This converts one of the primary amino groups into an aldehyde, yielding 5-aminopentanal.

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This intermediate is a crucial branch point and the precursor to the piperidine rings found in QAs.[22]

-

Formation of the Tricyclic Core: The subsequent steps to form the characteristic tricyclic structure of alkaloids like this compound are thought to involve the condensation of three cadaverine units (via Δ¹-piperideine).[4] While the exact intermediates are enzyme-bound and difficult to detect, a proposed mechanism involves the formation of a key diiminium cation intermediate which undergoes a series of intramolecular Mannich-type reactions to assemble the tetracyclic core, which is then further modified to yield this compound.[4][22] The final steps involve tailoring reactions such as dehydrogenations and oxygenations to form the α-pyridone ring system.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. datapdf.com [datapdf.com]

- 5. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

- 8. Absolute configuration - Wikipedia [en.wikipedia.org]

- 9. purechemistry.org [purechemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 17. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. Lysine - Wikipedia [en.wikipedia.org]

- 19. upload.wikimedia.org [upload.wikimedia.org]

- 20. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Lysine: biosynthesis, catabolism and roles | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

The Pharmacological Profile of Cytisine and its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Cytisine, a plant-derived alkaloid, has a rich history in traditional medicine and has garnered significant attention in modern pharmacology, primarily for its efficacy as a smoking cessation aid. Its unique interaction with nicotinic acetylcholine receptors (nAChRs) provides a compelling scaffold for the development of novel therapeutics targeting a range of central nervous system disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the structure-activity relationships that guide the synthesis of novel analogues with enhanced therapeutic potential. This guide will also provide detailed experimental protocols for the in vitro characterization of these compounds and explore their expanding therapeutic applications beyond nicotine addiction.

Introduction: From Traditional Use to a Modern Pharmacophore

This compound is a quinolizidine alkaloid naturally found in several plants of the Fabaceae family, most notably Cytisus laburnum (golden rain acacia). For decades, it has been utilized in Eastern and Central Europe as an affordable and effective smoking cessation treatment.[1] The pharmacological interest in this compound stems from its structural similarity to nicotine and its distinct mechanism of action as a partial agonist at α4β2 nAChRs, the receptor subtype primarily implicated in nicotine dependence.[2] This unique profile allows this compound to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine, making it a valuable tool in the fight against tobacco addiction.[3][4]

The therapeutic potential of this compound, however, extends beyond smoking cessation. Its ability to modulate nicotinic cholinergic neurotransmission has prompted investigations into its utility for other conditions, including alcohol and substance use disorders.[1][5] Furthermore, the rigid tetracyclic structure of this compound serves as an excellent starting point for medicinal chemists to design and synthesize novel derivatives with improved pharmacokinetic properties and selectivity for different nAChR subtypes.[2][6] This guide will provide a detailed exploration of the pharmacological landscape of this compound and its derivatives, offering insights into their therapeutic promise and the methodologies used to evaluate them.

Mechanism of Action: A Tale of Partial Agonism

The primary pharmacological target of this compound is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2] The diverse combination of α and β subunits gives rise to a variety of nAChR subtypes with distinct pharmacological and physiological roles. This compound exhibits a particularly high affinity for the α4β2 subtype, which is densely expressed in brain regions associated with reward and addiction, such as the ventral tegmental area (VTA).[2][7]

This compound's therapeutic efficacy is attributed to its action as a partial agonist at the α4β2 nAChR.[4][8] This means it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[8] This dual action is key to its success in smoking cessation:

-

Agonist Action: By weakly stimulating α4β2 nAChRs, this compound mimics the effect of nicotine, leading to a moderate and sustained release of dopamine in the mesolimbic pathway.[9] This helps to alleviate the craving and withdrawal symptoms experienced by individuals attempting to quit smoking.

-

Antagonist Action: Due to its high binding affinity, this compound effectively competes with nicotine for the same binding sites on the α4β2 receptor.[2][8] When a person smokes while on this compound treatment, the nicotine from the cigarette is less able to bind to and activate these receptors, thereby diminishing the pleasurable and reinforcing effects of smoking.[3]

This intricate interplay of agonist and antagonist properties is the cornerstone of this compound's pharmacological profile.

Downstream Signaling Pathways

The activation of α4β2 nAChRs by this compound initiates a cascade of intracellular events. As ligand-gated ion channels, their primary function is to allow the influx of cations, primarily Na+ and Ca2+, upon agonist binding.[3][6] This influx of positive ions leads to depolarization of the neuronal membrane and the generation of an action potential.

The rise in intracellular calcium concentration acts as a crucial second messenger, triggering a variety of downstream signaling pathways, including the activation of protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[1][3] Furthermore, recent evidence suggests that nAChRs can also engage in metabotropic signaling, independent of their ion channel function, by interacting with G-protein coupled receptors and activating second messenger systems.[1] This can lead to the activation of Src kinase and subsequent downstream signaling cascades.[1] The culmination of these signaling events is the modulation of neurotransmitter release, most notably dopamine in the context of addiction.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing its therapeutic use and for the rational design of its derivatives.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

-

Absorption: this compound is rapidly but incompletely absorbed after oral administration.[10]

-

Distribution: It is distributed to various tissues, with the highest concentrations found in the liver, kidneys, and adrenal glands.[10]

-

Metabolism: Studies in humans have shown that this compound is primarily eliminated unchanged in the urine, with no detectable metabolites in plasma or urine.[11]

-

Excretion: this compound is renally excreted.[11] It has a relatively short elimination half-life of approximately 4.8 hours.[12]

Pharmacodynamics: Receptor Affinity and Efficacy

The pharmacodynamic profile of this compound and its derivatives is characterized by their binding affinity (Ki) and functional efficacy (EC50 and maximal response) at various nAChR subtypes. These parameters are critical for determining the potency and selectivity of these compounds.

| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) | Efficacy (% of ACh max response) | Reference(s) |

| This compound | α4β2 | 0.17 - 2.0 | 0.06 - 1 | Partial Agonist | [2][8][13] |

| α7 | 4200 | - | Full Agonist | [2][4] | |

| α3β4 | >3000-fold lower than α4β2 | - | Full Agonist | [4][13] | |

| α1βγδ (muscle) | 430 | - | - | [8] | |

| Varenicline | α4β2 | 0.06 - 0.4 | - | Partial Agonist | [2][8] |

| α7 | 125 - 322 | - | - | [2][8] | |

| 5-Bromo-cytisine | α4β2 | - | - | Partial Agonist (~18% efficacy) | [4] |

| 3-(pyridin-3'-yl)-cytisine | α4β2 | - | - | Weak Partial Agonist | [4] |

| 10-Substituted derivatives (e.g., 10-methyl) | α4β2 | Similar to this compound | - | - | [14] |

| α3β4 | >3000-fold selectivity over α3β4 | - | - | [14] | |

| 9-Vinyl derivative | α4β2 | - | - | Similar to this compound | [14] |

Note: Ki and EC50 values can vary depending on the experimental conditions and assay used.

Structure-Activity Relationship (SAR) and Derivative Development

The rigid structure of this compound provides an excellent scaffold for chemical modification to improve its pharmacological properties. The primary goals of synthesizing this compound derivatives are to:

-

Enhance selectivity for specific nAChR subtypes.

-

Improve brain penetration and overall pharmacokinetic profile.

-

Modulate efficacy (from partial agonism to full agonism or antagonism).

Modifications of the Pyridone Ring

-

Halogenation: Introduction of halogens at positions 3, 5, 9, and 11 of the pyridone ring can significantly alter binding affinity and selectivity. For instance, 5-bromo-cytisine shows interesting partial agonist activity.[4]

-

Substitution at C-9 and C-10: Modifications at these positions have yielded derivatives with enhanced selectivity for the α4β2 subtype over the α3β4 subtype.[14] For example, 10-substituted analogs have shown over 3000-fold selectivity for α4β2.[14] The 9-vinyl derivative maintains a similar functional profile to this compound but may have improved blood-brain barrier penetration.[14]

N-Substituted Derivatives

Modification of the secondary amine in the piperidine ring has been extensively explored. While N-substitution generally reduces affinity for nAChRs compared to this compound, it can lead to compounds with higher selectivity for central (α4β2) versus ganglionic (α3-containing) receptor subtypes.[2][10] This approach has also yielded derivatives with other pharmacological activities, including analgesic and antihypertensive properties.[2]

Dimeric Derivatives

The synthesis of dimeric this compound analogues, such as 1,2-bisN-cytisinylethane (CC4), has been investigated. CC4 acts as a selective partial agonist at α4β2/α6β2 nAChRs and has shown promise in preclinical models of nicotine addiction.[16]

Experimental Protocols for In Vitro Characterization

The pharmacological characterization of this compound and its derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the nAChR subtype of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Membrane preparation + radioligand (e.g., [3H]this compound or [3H]epibatidine) + buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand (e.g., nicotine).

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of the test compound (this compound derivative).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound radioligand from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (EC50 and efficacy) of a compound on ion channels expressed in Xenopus oocytes.[17][18]

Step-by-Step Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

TEVC Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with KCl: one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply the test compound (this compound or derivative) at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the activation of the nAChRs.

-

Wash the oocyte with recording solution between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak current response at each concentration of the test compound.

-

Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

-

Plot the normalized current response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy.

-

Therapeutic Applications and Future Directions

While this compound's primary clinical application is as a smoking cessation aid, its pharmacological profile suggests potential for a broader range of therapeutic uses.

Smoking Cessation

Numerous clinical trials have demonstrated the efficacy and safety of this compound for smoking cessation, with some studies suggesting comparable or even superior efficacy to nicotine replacement therapy.[1][4] Recent large-scale clinical trials in the United States are further evaluating its potential as a new treatment option for nicotine dependence.[16]

Alcohol and Substance Use Disorders

Given the significant comorbidity of smoking and alcohol use disorders, and the role of the nicotinic cholinergic system in alcohol consumption, this compound and its derivatives are being investigated for their potential to reduce alcohol craving and intake.[1][5]

Neurological and Neuropsychiatric Disorders

The modulation of nAChR activity has therapeutic implications for a variety of CNS disorders. Preclinical studies have suggested that this compound and its derivatives may have antidepressant-like properties.[4] Furthermore, the neuroprotective effects of nAChR activation have prompted research into the potential of these compounds for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[15]

Future Directions

The development of novel this compound derivatives with enhanced subtype selectivity and improved pharmacokinetic profiles remains a key area of research. The synthesis of radiolabeled analogues for use in positron emission tomography (PET) imaging will aid in understanding the in vivo distribution and receptor occupancy of these compounds in the brain. Furthermore, the exploration of new therapeutic indications for these versatile molecules is an exciting and ongoing endeavor.

Conclusion

This compound represents a remarkable natural product that has transitioned from a traditional remedy to a valuable pharmacological tool and a promising lead compound for drug discovery. Its unique mechanism as a partial agonist at α4β2 nAChRs underpins its efficacy in smoking cessation and provides a foundation for the development of novel therapeutics. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with rigorous in vitro and in vivo characterization, holds the potential to unlock new treatments for a range of challenging neurological and psychiatric disorders. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in harnessing the therapeutic potential of this fascinating class of compounds.

References

-

This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment. National Institutes of Health.

-

Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. National Institutes of Health.

-

What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation?. Dr.Oracle.

-

Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. National Institutes of Health.

-

This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. The American Society for Pharmacology and Experimental Therapeutics.

-

This compound and this compound derivatives. More than smoking cessation aids. ScienceDirect.

-

This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. National Institutes of Health.

-

Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinities: this compound vs. (1R,5S). BenchChem.

-

Pharmacokinetics of this compound after single intravenous and oral administration in rabbits. ResearchGate.

-

Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. National Institutes of Health.

-

First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated. Massachusetts General Hospital.

-

Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. ResearchGate.

-

Relationship: Dopamine and this compound. Caring Sunshine.

-

npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic.

-

Two-electrode voltage clamp. PubMed.

-

Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. MDPI.

-

Study shows efficacy and safety of this compound as a smoking cessation therapy. International Association for the Study of Lung Cancer.

-

Two-Electrode Voltage Clamp. ResearchGate.

-

CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation. National Institutes of Health.

-

Is this compound Safe?. Sanxin.

-

Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. National Institutes of Health.

-

This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central.

-

On this compound's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results. National Institutes of Health.

-

Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. National Institutes of Health.

-

This compound. Wikipedia.

-

This compound Uses, Benefits & Dosage. Drugs.com.

-

This compound and this compound derivatives. More than smoking cessation aids. PubMed.

-

Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. PubMed.

-

[Systematic review on the efficacy and safety of this compound against nicotine dependence]. PubMed.

-

Effectiveness of varenicline and this compound for alcohol use reduction among people with HIV and substance use: a randomized clinical trial.. National Institutes of Health.

-

Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP). Frontiers.

-

Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Wiley Online Library.

Sources

- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for smoking cessation: A systematic review and meta-analysis [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential uses of this compound for smoking cessation in menopausal women – literature summary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vivo Modulation of Dopaminergic Pathways by Cytisine: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the in vivo modulation of dopaminergic pathways by cytisine. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, the experimental methodologies used to elucidate its effects, and its therapeutic implications. This document moves beyond a simple recitation of facts to provide a causal analysis of experimental design and a framework for robust, self-validating research protocols.

Introduction: this compound's Unique Pharmacological Profile

This compound is a plant-based alkaloid derived from the Cytisus laburnum plant.[1][2] For decades, it has been utilized in Eastern and Central Europe as a smoking cessation aid.[3][4][5] Its efficacy stems from its specific interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are pivotal in the brain's reward circuitry and the addictive properties of nicotine.[1][3][6]

This compound functions as a partial agonist at the α4β2 nAChR.[1][3][7][8][9] This dualistic action is the cornerstone of its therapeutic effect. As an agonist, it stimulates the receptor to a lesser degree than a full agonist like nicotine, leading to a modest and sustained release of dopamine in key brain regions such as the mesolimbic system.[6] This action helps to alleviate the craving and withdrawal symptoms experienced during smoking cessation.[1][2][3][7][10] Simultaneously, as an antagonist, it competes with nicotine for the same binding sites on the α4β2 receptors.[7][9] When nicotine is present, this compound's occupancy of these receptors blunts the rewarding dopaminergic surge typically associated with smoking, thereby reducing the reinforcing effects of tobacco use.[6][10]

Molecular Mechanism of Action at the Dopaminergic Synapse

The α4β2 nAChRs are ligand-gated ion channels located on dopaminergic neurons in brain regions like the ventral tegmental area (VTA).[11] When stimulated by an agonist, these channels open, allowing an influx of cations, which depolarizes the neuron and triggers the release of dopamine into the synaptic cleft. Nicotine, a potent agonist, causes a robust and rapid release of dopamine, leading to feelings of pleasure and reinforcement.

This compound's partial agonism results in a submaximal activation of these receptors. This leads to a controlled and moderate increase in dopamine levels, sufficient to mitigate withdrawal but not enough to produce the intense rewarding effects of nicotine.[12] Furthermore, by occupying the receptor, this compound effectively blocks nicotine from exerting its full effect.

In Vivo Methodologies for Assessing Dopaminergic Modulation

To rigorously evaluate the in vivo effects of this compound on dopaminergic pathways, a combination of neurochemical and imaging techniques is employed. These methods provide quantitative data on dopamine release, receptor occupancy, and the functional consequences of this compound administration.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[13][14][15] This methodology allows for the direct assessment of this compound-induced changes in dopamine levels.

Experimental Protocol: In Vivo Microdialysis in Rodent Nucleus Accumbens

-

Surgical Implantation of Guide Cannula:

-

Rationale: To provide a stable and repeatable means of inserting the microdialysis probe into the target brain region.

-

Procedure: Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the nucleus accumbens. The cannula is secured to the skull with dental cement. Allow for a post-operative recovery period of at least one week.

-

-

Microdialysis Probe Insertion and Perfusion:

-

Rationale: To introduce a semi-permeable membrane into the brain parenchyma that allows for the diffusion of small molecules, including dopamine, from the extracellular fluid into the perfusion solution.

-

Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.3-1.0 µL/min).[13]

-

-

Basal Sample Collection:

-

Rationale: To establish a stable baseline of dopamine levels before drug administration.

-

Procedure: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to determine the basal dopamine concentration.

-

-

This compound Administration:

-

Rationale: To investigate the effect of this compound on dopamine release.

-

Procedure: Administer this compound via a systemic route (e.g., intraperitoneal or subcutaneous injection) or directly into the brain region of interest through the microdialysis probe (retrodialysis).

-

-

Post-Administration Sample Collection:

-

Rationale: To measure the change in dopamine levels following this compound administration.

-

Procedure: Continue to collect dialysate samples at the same regular intervals for a predetermined period after drug administration.

-

-

Sample Analysis:

-

Rationale: To quantify the concentration of dopamine in the collected dialysate.

-

Procedure: The collected samples are typically analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection, which provides high sensitivity and selectivity for dopamine.[16]

-

-

Histological Verification:

-

Rationale: To confirm the correct placement of the microdialysis probe in the target brain region.

-

Procedure: At the end of the experiment, the animal is euthanized, and the brain is sectioned and stained to verify the probe track.

-

Self-Validating System: This protocol incorporates several self-validating steps. The establishment of a stable baseline ensures that any observed changes are due to the experimental manipulation. The use of a vehicle control group is essential to rule out any effects of the injection procedure itself. Finally, histological verification confirms the anatomical specificity of the findings.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of neurochemical processes in the living brain.[17][18] In the context of this compound research, PET is invaluable for studying dopamine D2/D3 receptor availability and occupancy.

Experimental Protocol: Assessing Dopamine Release with [¹¹C]raclopride PET

-

Radiotracer Selection:

-

Rationale: [¹¹C]raclopride is a widely used PET radiotracer that is a selective antagonist for D2/D3 dopamine receptors. Its binding is sensitive to changes in endogenous dopamine levels; an increase in dopamine will compete with [¹¹C]raclopride for receptor binding, leading to a decrease in the PET signal.[19]

-

-

Subject Preparation:

-

Rationale: To ensure accurate and reproducible imaging data.

-

Procedure: For animal studies, subjects are typically anesthetized to prevent movement during the scan. For human studies, subjects are positioned comfortably in the PET scanner. An intravenous line is inserted for radiotracer injection.

-

-

Baseline Scan:

-

Rationale: To determine the baseline D2/D3 receptor availability before this compound administration.

-

Procedure: A bolus injection of [¹¹C]raclopride is administered, and PET data are acquired for a specified duration (e.g., 60-90 minutes).

-

-

This compound Administration and Second Scan:

-

Rationale: To measure the change in [¹¹C]raclopride binding following this compound-induced dopamine release.

-

Procedure: this compound is administered, and after a suitable interval to allow for drug distribution and effect, a second [¹¹C]raclopride PET scan is performed.

-

-

Data Analysis:

-

Rationale: To quantify the change in dopamine receptor availability.

-

Procedure: The PET data are reconstructed into images. Regions of interest (ROIs) are drawn on brain areas rich in dopamine receptors, such as the striatum. The binding potential (BP_ND) of [¹¹C]raclopride is calculated for each scan. A reduction in BP_ND in the second scan compared to the baseline is indicative of dopamine release.

-

Self-Validating System: The use of each subject as their own control (baseline vs. post-drug scan) minimizes inter-subject variability. The inclusion of a placebo-controlled group is crucial to account for any test-retest variability or placebo effects.

Sources

- 1. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. goodrx.com [goodrx.com]

- 11. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Positron emission tomography molecular imaging of dopaminergic system in drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. auntminnie.com [auntminnie.com]

The Enduring Alkaloid: A Technical Guide to the Discovery and Scientific Journey of Cytisine for Smoking Cessation

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific development of cytisine as a smoking cessation aid. From its origins as a toxic plant alkaloid to its current status as an effective and affordable pharmacotherapy, this document traces the multifaceted journey of this compound. We delve into its phytochemical origins, the serendipitous and systematic investigations that unveiled its nicotine-like properties, and the pivotal clinical research that has established its efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the pharmacological mechanisms, pharmacokinetics, and clinical evidence supporting the use of this compound in nicotine addiction. Furthermore, we provide detailed experimental protocols for its extraction, quantification, and preclinical evaluation, alongside a forward-looking perspective on its future in global smoking cessation efforts.

Introduction: A Fortuitous Discovery from the "Golden Rain"

The story of this compound is a compelling narrative of natural product chemistry intersecting with clinical need. Long before its therapeutic potential was understood, this compound was known for the toxicity of its parent plant, the common laburnum tree (Laburnum anagyroides), often called "golden rain" for its vibrant yellow flowers. All parts of this plant, particularly the seeds, contain the quinolizidine alkaloid this compound, which can cause nausea, vomiting, and in high doses, more severe poisoning.[1]

The formal discovery of this compound dates back to 1818, with its isolation in 1865.[2][3] Early medicinal uses were varied and often related to its toxic properties, including as an emetic and purgative.[4] There are also historical accounts of its use in treating conditions like whooping cough and asthma.[5][6] A pivotal moment in its history occurred during World War II, when German and Russian soldiers reportedly smoked Cytisus laburnum leaves as a tobacco substitute, an early indication of its nicotine-like effects.[2][3][7] This anecdotal evidence laid the groundwork for more formal investigations into its potential as a smoking cessation aid.

From Folk Use to Pharmacotherapy: The Bulgarian Breakthrough

The transition of this compound from a plant-derived curiosity to a recognized pharmaceutical agent was pioneered in Bulgaria. In 1964, the Bulgarian pharmaceutical company Sopharma began marketing this compound under the brand name Tabex as a smoking cessation aid.[2][3] This development was spearheaded by the Bulgarian pharmacist Strashimir Ingilizov, who synthesized Tabex from this compound extracted from the seeds of the yellow acacia (Cytisus laburnum).[8] The initial clinical trials supporting its use were conducted in Eastern and Central Europe in the late 1960s and early 1970s.[3] While these early studies did not meet modern Western regulatory standards, they consistently reported promising quit rates.[3] For decades, this compound remained a widely used but largely regional smoking cessation treatment within the former Soviet Union and Eastern Bloc countries.[8][9]

Mechanism of Action: A Partial Agonist at Nicotinic Acetylcholine Receptors

The scientific rationale for this compound's efficacy as a smoking cessation aid lies in its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, particularly the α4β2 subtype, which is crucial for mediating nicotine dependence.[10][11] this compound acts as a partial agonist at these receptors.[10][12] This dual action is key to its therapeutic effect.

As a partial agonist, this compound binds to the α4β2 nAChRs and provides a moderate level of stimulation, which is sufficient to alleviate the withdrawal symptoms and cravings experienced by individuals attempting to quit smoking.[10][13] Simultaneously, by occupying these receptors, this compound competitively inhibits the binding of nicotine from tobacco smoke.[11] This blockade prevents the full agonist effect of nicotine, thereby reducing the rewarding and pleasurable sensations associated with smoking.[13] This mechanism is conceptually similar to that of varenicline (Chantix), another partial agonist of the α4β2 nAChR that was developed later.[10][12]

Caption: Figure 1: Simplified diagram of this compound's mechanism of action.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is essential for optimizing its therapeutic use.

Pharmacokinetics

-

Absorption: Orally administered this compound is readily absorbed, with peak plasma concentrations typically reached within two hours.[12][14]

-

Distribution: this compound is distributed throughout the body, with the highest concentrations found in the liver, kidneys, and adrenal glands.[15]

-

Metabolism: A significant advantage of this compound is its lack of hepatic metabolism.[12][14] It is primarily excreted unchanged in the urine.[14][16] This minimizes the potential for drug-drug interactions.

-

Elimination: this compound has a relatively short half-life of approximately 4.8 hours.[8][14] This necessitates a more frequent dosing schedule compared to other smoking cessation medications like varenicline.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [12][14] |

| Half-life (t1/2) | ~4.8 hours | [8][14] |

| Metabolism | Negligible hepatic metabolism | [12][14] |

| Primary Route of Excretion | Renal (unchanged drug) | [14][16] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its partial agonism at α4β2 nAChRs, as detailed in Section 3.0. This interaction leads to a reduction in nicotine withdrawal symptoms and the rewarding effects of smoking. Clinical studies have demonstrated a dose-dependent effect of this compound on smoking cessation rates.[17]

Clinical Efficacy and Safety

A growing body of clinical evidence from rigorous, randomized controlled trials (RCTs) supports the efficacy and safety of this compound for smoking cessation.

Efficacy

Early clinical trials in Eastern Europe reported positive outcomes, but it was a 2011 RCT published in the New England Journal of Medicine that brought this compound to the attention of the wider international scientific community.[3][18] This study, involving 740 participants, found that this compound significantly improved 12-month abstinence from nicotine compared to placebo (8.4% vs. 2.4%).[18]

Subsequent meta-analyses and head-to-head trials have further solidified its position as an effective smoking cessation aid. A 2013 meta-analysis of eight studies concluded that this compound has similar efficacy to varenicline but with a more favorable side-effect profile.[8] Another open-label RCT found that this compound was superior to nicotine replacement therapy (NRT) in achieving self-reported abstinence at both one and six months.[12]

A recent large-scale Phase 3 clinical trial in the United States, the ORCA-2 trial, evaluated a 6- and 12-week course of cytisinicline (the non-proprietary name for this compound in the US).[19][20] The results demonstrated significantly higher rates of continuous smoking abstinence for both treatment durations compared to placebo.[19][20] For the 12-week course, 32.6% of participants using cytisinicline were abstinent during weeks 9 to 12, compared to 7.0% in the placebo group.[20]

| Clinical Trial / Meta-analysis | Comparison | Key Efficacy Outcome | Reference |

| 2011 NEJM RCT | This compound vs. Placebo | 12-month abstinence: 8.4% vs. 2.4% | [18] |

| 2013 Meta-analysis | This compound vs. Varenicline | Similar efficacy | [8] |

| Open-label RCT | This compound vs. NRT | Higher self-reported abstinence at 1 and 6 months | [12] |

| ORCA-2 Phase 3 Trial (12-week course) | Cytisinicline vs. Placebo | Continuous abstinence (weeks 9-12): 32.6% vs. 7.0% | [19][20] |

| 2024 Observational Study | This compound vs. Varenicline vs. NRT | 6-month abstinence: 50.5% (this compound), 55.9% (Varenicline), 51.0% (NRT) | [21] |

Safety and Tolerability

This compound is generally well-tolerated, with most adverse events being mild to moderate in severity.[8] The most commonly reported side effects include gastrointestinal issues such as nausea and dyspepsia, as well as sleep disturbances and abnormal dreams.[12][19][22] Importantly, the incidence of these side effects is typically lower than that observed with varenicline.[8] The ORCA-2 trial reported no drug-related serious adverse events.[19][20]

Experimental Protocols

Extraction and Isolation of this compound from Cytisus laburnum Seeds

This protocol is based on established methods for the alkaline extraction of alkaloids from plant material.[23][24]

Materials:

-

Milled seeds of Cytisus laburnum

-

Lower alcohol (e.g., methanol or 70% ethanol)

-

Mineral acid (e.g., sulfuric acid)

-

Alkaline hydroxide (e.g., 30% sodium hydroxide solution) or ammonium hydroxide

-

Organic solvent (e.g., chloroform, methylene chloride)

-

Acetone or ethyl acetate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Acidified Alcohol Extraction:

-

Macerate the milled seeds of Cytisus laburnum with a lower alcohol (e.g., methanol or 70% ethanol).

-

Acidify the alcohol with a mineral acid to a pH range of 1.5-3.5.

-

Perform multiple extractions to ensure exhaustive recovery of the alkaloid.

-

Combine the alcohol-aqueous extracts.

-

-

Concentration and Purification:

-

Concentrate the combined extracts under vacuum using a rotary evaporator to remove the alcohol.

-

Filter the resulting aqueous concentrate to remove any solid impurities.

-

Extract the filtered concentrate with an organic solvent (e.g., chloroform) in a 1:1 ratio to remove ballast substances.

-

-

Alkalinization and Extraction of this compound:

-

Alkalize the purified acid aqueous concentrate to a pH of 9-12 with an alkaline hydroxide or ammonium hydroxide solution. This converts the this compound salt to its free base form, which is soluble in organic solvents.

-

Extract the resulting alkaline aqueous concentrate at least twice with an organic solvent (e.g., chloroform) at a concentrate to extractant ratio of 1:5 to 1:10.

-

-

Crystallization and Isolation:

-

Combine the organic extracts and evaporate to dryness.

-

Add acetone or ethyl acetate to the residue to form a suspension.

-

Allow the suspension to crystallize completely at a reduced temperature (5-10°C).

-

Filter the crystals and dry to obtain purified this compound.

-

Sources

- 1. Laburnum: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gresp.pt [gresp.pt]

- 4. researchgate.net [researchgate.net]

- 5. medicinal herbs: LABURNUM - Laburnum anagyroides [naturalmedicinalherbs.net]

- 6. pfaf.org [pfaf.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. ncsct.co.uk [ncsct.co.uk]

- 10. droracle.ai [droracle.ai]

- 11. This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of this compound after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Pharmacokinetics and Dose Response (C-DRAKS 3 and C-DRAKS 4) [ctv.veeva.com]

- 18. ensp.network [ensp.network]

- 19. First large US clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated | EurekAlert! [eurekalert.org]

- 20. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]

- 22. Is Cytisinicline Effective for Smoking Cessation? | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]

- 23. WO2019144204A1 - Method for isolation of this compound - Google Patents [patents.google.com]

- 24. US20210300929A1 - Method for isolation of this compound - Google Patents [patents.google.com]

The Binding Affinity of Cytisine for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the binding affinity and functional profile of cytisine across various nicotinic acetylcholine receptor (nAChR) subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this plant-based alkaloid with its primary molecular targets in the central and peripheral nervous systems. Herein, we synthesize key binding affinity data, present detailed experimental protocols for its characterization, and explore the functional consequences of these interactions, providing a robust resource for those investigating nAChRs and the therapeutic potential of their ligands.

Introduction: this compound as a Selective nAChR Ligand

This compound, a natural alkaloid, has long been utilized as a smoking cessation aid, a therapeutic application rooted in its specific interactions with nAChRs.[1][2] These ligand-gated ion channels are critical mediators of synaptic transmission and are implicated in a host of physiological processes and pathological conditions.[3][4] The diverse family of nAChRs, composed of various combinations of α and β subunits, presents a complex landscape for drug targeting.[5][6] this compound exhibits a notable selectivity and high affinity for the α4β2 nAChR subtype, which is predominantly expressed in the brain and plays a crucial role in nicotine dependence.[1][7][8][9] Understanding the precise binding characteristics of this compound across the spectrum of nAChR subtypes is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting this receptor family.

Quantitative Analysis of this compound's Binding Affinity

The affinity of this compound for different nAChR subtypes has been extensively characterized using various in vitro techniques. The inhibition constant (Ki), the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay, is a key metric for quantifying binding affinity. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) from functional assays provide further insight into the potency of this compound as an agonist or antagonist.

Below is a summary of reported binding affinities and functional potencies of this compound for several key nAChR subtypes.

| nAChR Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Comments | References |

| α4β2 | 0.17 nM - 2.0 nM | EC50: ~1 µM | High affinity; partial agonist. The primary target for smoking cessation effects. | [8][10][11] |

| α7 | 4200 nM | Full agonist | Significantly lower affinity compared to α4β2. | [8][11][12] |

| α3β4 | >3000-fold lower than α4β2 | Full agonist | Low affinity. | [11][13] |

| α6β2 | Near full agonist | - | High functional efficacy. | [14] |

| α1βγδ (muscle) | 430 nM | - | Moderate affinity. | [10][11] |

Note: The asterisk () indicates that the precise subunit stoichiometry may vary.*

Functional Consequences of this compound Binding

This compound's therapeutic effects are not solely dictated by its binding affinity but also by its functional activity at the receptor. It acts as a partial agonist at the α4β2 nAChR subtype.[1][7][13] This means that while it binds to the receptor with high affinity, it elicits a weaker physiological response compared to the endogenous agonist, acetylcholine, or a full agonist like nicotine.[15] This dual action is crucial for its efficacy in smoking cessation: it provides enough stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding and exerting its full rewarding effects.[7]

Conversely, at the α7 and α3β4* nAChR subtypes, this compound has been reported to act as a full agonist , although its binding affinity for these subtypes is considerably lower.[12][13] This differential activity across subtypes underscores the importance of a comprehensive characterization of ligand-receptor interactions.

Methodologies for Determining Binding Affinity and Function

The characterization of this compound's interaction with nAChRs relies on a combination of robust biochemical and electrophysiological assays.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.[11][16][17]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human α4 and β2 nAChR subunits.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.[16]

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate containing:

-

Total Binding: Membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and binding buffer.[16][18]

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled competing ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.[16]

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound.[16]

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).[16]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[19][20]

-

Wash the filters rapidly with ice-cold wash buffer.[16]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using non-linear regression to determine the IC50 value.

-